molecular formula C21H16FN3O3 B1665624 3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine CAS No. 884033-66-3

3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

Cat. No. B1665624
M. Wt: 377.4 g/mol
InChI Key: NKMPZFCFXCJBEY-GOSISDBHSA-N
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Description

AG-17724 is a potent peptidyl-prolyl isomerase (PPIase) Pin1 inhibitor.

Scientific Research Applications

Antioxidant Properties

Some derivatives of 6-fluoro-benzimidazole, closely related to the compound , have been synthesized and shown to possess significant antioxidant properties. These compounds, including those with naphthalene groups attached to the benzimidazole ring, displayed strong inhibitory effects on superoxide anion formation, surpassing the efficacy of superoxide dismutase (SOD) in in vitro studies (Ateş-Alagöz et al., 2005).

Anticancer Properties

Compounds structurally similar to 3-(6-Fluoro-1H-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine have shown promise in anticancer research. For instance, benzimidazole derivatives with naphthalene moieties have been evaluated for their anticancer properties against various cancer cell lines, including breast cancer, exhibiting moderate activity in some cases (Salahuddin et al., 2014).

Photophysical Properties

The photophysical properties of similar benzimidazole derivatives have been extensively studied. These studies focus on the solvatochromic properties, which are crucial in biophysical research for understanding the polarity of microenvironments. The introduction of various substituents in the benzimidazole derivatives, akin to the compound , significantly influences their spectral and photophysical properties (Guzow et al., 2013).

Cytotoxicity and Biological Activity

New benzimidazole-based compounds, similar in structure to the compound of interest, have been synthesized and assessed for their cytotoxic activity. Notably, some derivatives demonstrated comparable activity to the drug Tamoxifen when tested against the human breast cancer cell line MCF-7 (Bui et al., 2016).

properties

IUPAC Name

(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMPZFCFXCJBEY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 2
Reactant of Route 2
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 3
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 4
Reactant of Route 4
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 5
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 6
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

Citations

For This Compound
4
Citations
L El Mchichi, K Tabti, R Kasmi, R El-Mernissi… - Journal of the Indian …, 2022 - Elsevier
Benzimidazole is an important heterocyclic organic compound which has a structural analogy to nucleotides found in human body and hence is an important pharmacophore in …
Number of citations: 11 www.sciencedirect.com
S Nashaat, MA Henen, SM El-Messery, H Eisa - Molecules, 2022 - mdpi.com
Benzimidazole derivatives are known to be key players in the development of novel anticancer agents. Herein, we aimed to synthesize novel derivatives to target breast cancer. A new …
Number of citations: 2 www.mdpi.com
S Nashaat, MA Henen, SM El-Messery… - Bioorganic & medicinal …, 2020 - Elsevier
New series of benzimidazole ring core conjugated with either dithiocarbamate or thiopropyl linkers, hybridized with different secondary amines were synthesized; 5–15 and 22–31; …
Number of citations: 14 www.sciencedirect.com
EJ Ha, CT Lwin, JD Durrant - Journal of …, 2020 - jcheminf.biomedcentral.com
Structure-based virtual screening (VS) uses computer docking to prioritize candidate small-molecule ligands for subsequent experimental testing. Docking programs evaluate molecular …
Number of citations: 13 jcheminf.biomedcentral.com

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